molecular formula C15H24N4O2 B7946615 (S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate CAS No. 1023298-99-8

(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate

Cat. No.: B7946615
CAS No.: 1023298-99-8
M. Wt: 292.38 g/mol
InChI Key: BDLWVTWKNLOFBM-NSHDSACASA-N
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Description

(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with an aminopyridine moiety and a tert-butyl carbamate group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Aminopyridine Group: The aminopyridine moiety is introduced via a nucleophilic substitution reaction. This step often involves the use of 3-bromo-4-aminopyridine as a starting material.

    Carbamate Formation: The final step involves the protection of the amine group with a tert-butyl carbamate group. This is typically achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The aminopyridine moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study the function of specific proteins and pathways.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the carbamate group can enhance the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate: The enantiomer of the compound, which may have different biological activities.

    N-tert-Butoxycarbonyl-3-aminopyridine: A simpler analog with similar functional groups but lacking the piperidine ring.

    4-Aminopyridine: A related compound used in the treatment of multiple sclerosis.

Uniqueness

(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate is unique due to its combination of a piperidine ring and an aminopyridine moiety, which confer specific biological activities and chemical properties. This makes it a valuable compound in drug discovery and development.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(3-aminopyridin-4-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-5-4-8-19(10-11)13-6-7-17-9-12(13)16/h6-7,9,11H,4-5,8,10,16H2,1-3H3,(H,18,20)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLWVTWKNLOFBM-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C2=C(C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731543
Record name tert-Butyl [(3S)-1-(3-aminopyridin-4-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023298-99-8
Record name tert-Butyl [(3S)-1-(3-aminopyridin-4-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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